7-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound 7-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANOYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule featuring multiple functional groups, including pyrazole, tetrazole, and thiazabicyclooctene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole intermediate can be synthesized through the condensation of acetylacetone and hydrazine . The tetrazole intermediate is typically prepared via the cyclization of nitriles with sodium azide under acidic conditions .
The final assembly of the compound involves coupling the pyrazole and tetrazole intermediates with a thiazabicyclooctene core. This step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazabicyclooctene core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom in the pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound’s unique properties could be utilized in the development of advanced materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole and tetrazole rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The thiazabicyclooctene core may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Pyrazole derivatives: These compounds are known for their antimicrobial and anti-inflammatory properties.
Tetrazole derivatives: These compounds are used in pharmaceuticals for their ability to mimic carboxylic acids.
Uniqueness
The uniqueness of 7-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANOYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Properties
Molecular Formula |
C19H23ClN8O4S2 |
---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
7-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoylamino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H23ClN8O4S2/c1-5-11(28-9(3)12(20)8(2)23-28)15(29)21-13-16(30)27-14(18(31)32)10(6-33-17(13)27)7-34-19-22-24-25-26(19)4/h11,13,17H,5-7H2,1-4H3,(H,21,29)(H,31,32) |
InChI Key |
NXNMTXPUPIYCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1C2N(C1=O)C(=C(CS2)CSC3=NN=NN3C)C(=O)O)N4C(=C(C(=N4)C)Cl)C |
Origin of Product |
United States |
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